tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
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Description
The compound “tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate” is an organic compound. It likely contains a chloromethyl group (-CH2Cl), an oxazole ring (a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms), and a tert-butyl group (a branched alkyl group with the formula -C(CH3)3) attached to a carboxylate group (-COO-) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophilic carbon attached to a leaving group .Chemical Reactions Analysis
The compound likely undergoes reactions typical of chloromethyl groups, oxazoles, and carboxylates. For example, the chloromethyl group might be susceptible to nucleophilic substitution reactions .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate involves the reaction of tert-butyl 5-hydroxy-1,2-oxazole-3-carboxylate with thionyl chloride to form tert-butyl 5-chloro-1,2-oxazole-3-carboxylate. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate.", "Starting Materials": [ "tert-butyl 5-hydroxy-1,2-oxazole-3-carboxylate", "thionyl chloride", "formaldehyde", "hydrogen chloride" ], "Reaction": [ "Step 1: React tert-butyl 5-hydroxy-1,2-oxazole-3-carboxylate with thionyl chloride to form tert-butyl 5-chloro-1,2-oxazole-3-carboxylate.", "Step 2: React tert-butyl 5-chloro-1,2-oxazole-3-carboxylate with formaldehyde and hydrogen chloride to yield tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate." ] } | |
CAS No. |
2694744-38-0 |
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
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